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molecular formula C11H14O2 B1271400 3-Butoxybenzaldehyde CAS No. 30609-20-2

3-Butoxybenzaldehyde

Cat. No. B1271400
M. Wt: 178.23 g/mol
InChI Key: YESCIRFCEGIMED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04968698

Procedure details

3-Hydroxybenzaldehyde (61 g) was added over 40 minutes to a suspension of sodium hydride (13.0 g) in dimethylformamide (700 cm3), the temperature of the reaction mixture being kept below 10° C. by means of a CO2 /oxitol bath. After stirring for 35 minutes, 1-bromobutane (73 g) was added dropwise over one hour and the mixture was then stirred at room temperature for 2.5 hours followed by heating at 85° C. for a further 2.5 hours. The resulting mixture was poured into ice water (1000 cm3) and was allowed to stand overnight before extracting with 40°-60° petrol/ether (3:1) (5×200 cm3). The combined organic layers were washed with 1M sodium hydroxide solution containing sodium chloride, dried over sodium sulphate, treated with activated charcoal, filtered and then evaporated down to give a golden brown mobile oil (79.7 g).
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
73 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1000 mL
Type
reactant
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].[H-].[Na+].Br[CH2:13][CH2:14][CH2:15][CH3:16]>CN(C)C=O>[CH2:13]([O:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6])[CH2:14][CH2:15][CH3:16] |f:1.2|

Inputs

Step One
Name
Quantity
61 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1
Name
Quantity
13 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
700 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
73 g
Type
reactant
Smiles
BrCCCC
Step Three
Name
ice water
Quantity
1000 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
After stirring for 35 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature of the reaction mixture being kept below 10° C. by means of a CO2 /oxitol bath
STIRRING
Type
STIRRING
Details
the mixture was then stirred at room temperature for 2.5 hours
Duration
2.5 h
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
before extracting with 40°-60° petrol/ether (3:1) (5×200 cm3)
WASH
Type
WASH
Details
The combined organic layers were washed with 1M sodium hydroxide solution
ADDITION
Type
ADDITION
Details
containing sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
ADDITION
Type
ADDITION
Details
treated with activated charcoal
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated down

Outcomes

Product
Details
Reaction Time
35 min
Name
Type
product
Smiles
C(CCC)OC=1C=C(C=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 79.7 g
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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